molecular formula C6H3FINO2 B1590883 2-Fluoro-5-iodonitrobenzene CAS No. 364-75-0

2-Fluoro-5-iodonitrobenzene

Cat. No. B1590883
CAS RN: 364-75-0
M. Wt: 267 g/mol
InChI Key: KUJTZQXHTBKAMO-UHFFFAOYSA-N
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Patent
US07915424B2

Procedure details

Add isoamyl nitrite (18.6 g, 160 mmol) to a suspension of 4-fluoro-3-nitrophenylamine (5.0 g, 32 mmol) in diiodomethane (150 mL). Stir under nitrogen at room temperature for 1 h. Heat at 70° C. for 1 h. Cool to room temperature and concentrate. Dilute with dichloromethane (500 mL) and water (100 mL). Collect the organic, concentrate and purify (silica gel chromatography, eluting with a gradient of 100:0 to 80:20 hexanes:ethyl acetate), to give the title compound as a yellow oil (1.22 g, 14%).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
14%

Identifiers

REACTION_CXSMILES
N(OCCC(C)C)=O.[F:9][C:10]1[CH:15]=[CH:14][C:13](N)=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18].[I:20]CI>>[F:9][C:10]1[CH:15]=[CH:14][C:13]([I:20])=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
150 mL
Type
reactant
Smiles
ICI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir under nitrogen at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat at 70° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
Dilute with dichloromethane (500 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
Collect the organic,
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify (silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 100:0 to 80:20 hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)I)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.